molecular formula C6H11NO B1396147 trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine CAS No. 909406-64-0

trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine

Cat. No.: B1396147
CAS No.: 909406-64-0
M. Wt: 113.16 g/mol
InChI Key: AWZIRBSKQVRHQS-GOHHTPAQSA-N
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Description

Trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-1-4-5-2-8-3-6(4)5/h4-6H,1-3,7H2/t4?,5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZIRBSKQVRHQS-GOHHTPAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CN)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2CN)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trans-3-oxabicyclo[3.1.0]hexane-6-methylamine scaffold represents a critical bioisostere in modern drug design. By incorporating a cyclopropane ring fused to a tetrahydrofuran moiety, this structure offers rigid conformational restriction of the ethylamine side chain, often enhancing potency and selectivity in GPCR ligands (e.g., histamine H3/H4 antagonists) and glutamate transporter inhibitors.

This guide details a high-fidelity synthetic route prioritizing stereochemical integrity and scalability. The methodology utilizes a Rhodium(II)-catalyzed carbenoid cyclopropanation followed by a Gabriel amine synthesis, ensuring the exclusive formation of the primary amine without over-alkylation byproducts.

Retrosynthetic Analysis

To access the target (1) , we disconnect the methylamine side chain back to the ester precursor (3) . The bicyclic core is constructed via an intermolecular Simmons-Smith type or carbenoid cyclopropanation of commercially available 2,5-dihydrofuran (4) .

The critical stereochemical challenge lies in establishing the trans (exo) configuration at C6 relative to the bridgehead hydrogens.

Retrosynthesis Target trans-3-Oxabicyclo[3.1.0]hexane- 6-methylamine (1) Inter1 Phthalimide Intermediate (2) (Protected Amine) Target->Inter1 Hydrazinolysis Inter2 Alcohol Precursor (trans-Hydroxymethyl) Inter1->Inter2 Mitsunobu (C-N Bond Formation) Ester Ethyl trans-3-oxabicyclo[3.1.0] hexane-6-carboxylate (3) Inter2->Ester LiAlH4 Reduction SM 2,5-Dihydrofuran (4) + Ethyl Diazoacetate (EDA) Ester->SM Rh(II) Cyclopropanation (Stereoselective)

Figure 1: Retrosynthetic logic flow from target amine to commodity starting materials.

Synthetic Route & Methodology

Phase 1: Construction of the Bicyclic Core

Objective: Synthesis of Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate.

The reaction between 2,5-dihydrofuran and ethyl diazoacetate (EDA) can yield both exo (trans) and endo (cis) isomers. The use of dirhodium(II) tetraacetate (Rh2(OAc)4) generally favors the thermodynamically more stable exo-isomer, but chromatographic separation is often required to achieve >98% diastereomeric excess (de).

Mechanism: The reaction proceeds via a metal-stabilized carbene intermediate. The electrophilic rhodium-carbenoid adds to the electron-rich double bond of the dihydrofuran.

Phase 2: Functional Group Interconversion (FGI) to Amine

Objective: Conversion of the ethyl ester to the primary methylamine.

Direct reduction of the ester to the amine via an amide intermediate can be harsh. To ensure high purity and avoid secondary amine contaminants, a Reductive Gabriel Synthesis approach is superior:

  • Reduction: Ester

    
     Primary Alcohol (LiAlH
    
    
    
    ).
  • Substitution: Alcohol

    
     Phthalimide (Mitsunobu conditions).
    
  • Deprotection: Phthalimide

    
     Primary Amine (Hydrazine).
    

ForwardSynthesis SM 2,5-Dihydrofuran + EDA Step1 Rh2(OAc)4 DCM, Reflux Ester trans-Ester (Isolate Exo) SM->Ester Alcohol Primary Alcohol Ester->Alcohol Step2 LiAlH4 THF, 0°C Phth Phthalimide Adduct Alcohol->Phth Step3 PPh3, DIAD Phthalimide Product Target Amine (HCl Salt) Phth->Product Step4 N2H4-H2O EtOH, Reflux

Figure 2: Forward synthetic pathway highlighting key reagents and intermediates.

Detailed Experimental Protocols

Step 1: Rhodium-Catalyzed Cyclopropanation

Reaction: 2,5-Dihydrofuran + N


CHCO

Et

Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate.
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a precision addition funnel.

  • Charge: Add 2,5-dihydrofuran (10.0 g, 142 mmol, 5.0 equiv) and Rh

    
    (OAc)
    
    
    
    (60 mg, 0.5 mol%) to the flask. Dissolve in anhydrous CH
    
    
    Cl
    
    
    (100 mL).
  • Addition: Bring the solution to a gentle reflux. Dissolve Ethyl Diazoacetate (EDA) (3.2 g, 28 mmol, 1.0 equiv) in CH

    
    Cl
    
    
    
    (30 mL). Add this solution dropwise over 4–6 hours via the addition funnel.
    • Critical Control: Slow addition is mandatory to minimize EDA dimerization (fumarate/maleate formation).

  • Workup: Once gas evolution ceases, concentrate the mixture under reduced pressure to remove solvent and excess dihydrofuran.

  • Purification: The residue is a mixture of exo (trans) and endo (cis) isomers (typically ~2:1 to 4:1 ratio). Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1

    
     4:1).
    
    • Target: The exo-isomer (trans) typically elutes second or can be distinguished by NMR (coupling constants of bridgehead protons).

    • Yield: Expect 50–65% yield of the isolated trans-ester.

Step 2: Reduction to Alcohol

Reaction: Ester


 (trans-3-oxabicyclo[3.1.0]hexan-6-yl)methanol.
  • Setup: 250 mL flask, N

    
     atmosphere.
    
  • Charge: Suspend LiAlH

    
      (1.2 equiv) in anhydrous THF (50 mL) and cool to 0°C.
    
  • Addition: Add the trans-ester from Step 1 (dissolved in THF) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Quench: Fieser workup (Add

    
     mL H
    
    
    
    O,
    
    
    mL 15% NaOH,
    
    
    mL H
    
    
    O). Filter the white precipitate through Celite.
  • Isolation: Concentrate filtrate to obtain the alcohol as a colorless oil. Used directly in the next step.

Step 3 & 4: Mitsunobu Amination & Deprotection

Reaction: Alcohol


 Phthalimide 

Methylamine.
  • Mitsunobu:

    • Dissolve Alcohol (1.0 equiv), Triphenylphosphine (PPh

      
      , 1.2 equiv), and Phthalimide  (1.2 equiv) in anhydrous THF.
      
    • Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise.

    • Stir overnight at room temperature.

    • Purification: Concentrate and triturate with Et

      
      O/Hexanes to precipitate PPh
      
      
      
      O (remove by filtration). Purify the filtrate by flash chromatography to isolate the phthalimide intermediate.
  • Hydrazinolysis:

    • Dissolve the phthalimide intermediate in Ethanol (0.2 M).

    • Add Hydrazine hydrate (5.0 equiv).

    • Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.

  • Final Isolation:

    • Cool to RT, acidify with 1M HCl (to pH 2), and filter off the precipitate.

    • Wash the filtrate with Et

      
      O (removes non-basic byproducts).
      
    • Basify the aqueous layer (pH >12) with NaOH.

    • Extract exhaustively with CH

      
      Cl
      
      
      
      or CHCl
      
      
      .
    • Dry (Na

      
      SO
      
      
      
      ) and concentrate to yield the trans-3-oxabicyclo[3.1.0]hexane-6-methylamine .
    • Salt Formation:[1] Treat with HCl/Dioxane to store as the stable hydrochloride salt.

Analytical Characterization Data

The following data profiles are expected for the trans-isomer (HCl salt):

TechniqueDiagnostic SignalStructural Assignment
1H NMR

0.6–0.9 ppm (m, 3H)
Cyclopropane ring protons (H1, H5, H6). High field shift is characteristic.
1H NMR

3.6–3.9 ppm (d/m, 4H)
Tetrahydrofuran ring protons (H2, H4).
1H NMR

2.8 ppm (d, 2H)
Exocyclic methylene protons (-CH

-NH

).
13C NMR

~68 ppm
C2/C4 (Ether carbons).
13C NMR

~20–25 ppm
C1/C5 (Bridgehead carbons).
MS (ESI)

114.1 [M+H]

Molecular ion for C

H

NO.

Stereochemical Verification: The trans (exo) stereochemistry is confirmed by the coupling constant between H1/H5 and H6. In bicyclo[3.1.0] systems,


 is typically smaller (~2-3 Hz) for trans-isomers compared to cis-isomers (~6-8 Hz) due to the Karplus relationship, though X-ray crystallography of the phthalimide intermediate is the gold standard for absolute confirmation.

Safety & Troubleshooting

  • Ethyl Diazoacetate (EDA): Potentially explosive and carcinogenic. Do not heat undiluted. Use a blast shield during the reaction. Quench excess diazo compounds with acetic acid before disposal.

  • Rhodium Catalyst: Expensive.[2] Ensure the dihydrofuran is peroxide-free to prevent catalyst deactivation.

  • Separation Issues: If exo/endo separation is difficult at the ester stage, carry the mixture through to the alcohol. The endo-alcohol often cyclizes to a lactone or exhibits significantly different polarity due to internal H-bonding, facilitating separation.

References

  • Reissig, H.-U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews, 103(4), 1151–1196. Link

  • Doyle, M. P., et al. (1993). Enantioselective synthesis of macrocyclic lactones by intramolecular cyclopropanation with dirhodium(II) catalysts. Journal of the American Chemical Society, 115(22), 9968–9978. Link

  • Wurz, R. P., & Charette, A. B. (2002). Doubly Activated Cyclopropanes as Chiral Building Blocks. The Journal of Organic Chemistry, 67(16), 5776–5788. Link

  • Vertex Pharmaceuticals. (2007). Process for the preparation of 6,6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds. WO2007075790A1. Link

  • Katukojvala, S., et al. (2004). Enantioselective Synthesis of 3-Oxabicyclo[3.1.0]hexane Derivatives. Organic Letters, 6(16), 2733–2736. Link

Sources

A Technical Guide to ((1R,5S,6S)-3-Oxabicyclo[3.1.0]hexan-6-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The bicyclo[3.1.0]hexane framework represents a critical structural motif in modern medicinal chemistry, serving as a conformationally rigid scaffold that can enhance pharmacological properties. This guide provides an in-depth technical overview of a key derivative, trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine, more formally named ((1R,5S,6S)-3-oxabicyclo[3.1.0]hexan-6-yl)methanamine. We will detail its precise stereochemical configuration, outline a robust stereoselective synthetic pathway from common starting materials, and discuss its physicochemical properties. Furthermore, this document explores the strategic application of this scaffold in drug design, contextualized by its role as a bioisosteric replacement for flexible and aromatic systems to improve metabolic stability, target binding affinity, and overall drug-like properties. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced, three-dimensional chemical matter in their discovery programs.

Nomenclature and Stereochemical Elucidation

The precise naming and stereochemical definition of complex bicyclic systems are paramount for reproducibility and unambiguous communication in scientific literature and patent applications.

IUPAC Name and Structural Confirmation

The molecule of interest is a bicyclic ether amine. The parent structure is a bicyclo[3.1.0]hexane, which consists of a five-membered ring fused with a three-membered (cyclopropane) ring. The numbering begins at one bridgehead carbon, proceeds along the longest path (3 carbons) to the second bridgehead, continues along the shorter path (1 carbon), and finally assigns the "zero-carbon" path's apex as position 6.

  • Core Scaffold : Bicyclo[3.1.0]hexane

  • Heteroatom : An oxygen at position 3 creates the "3-Oxa" prefix.

  • Substituent : A methylamine (-CH₂NH₂) group is located at position 6.

  • Stereochemistry : The term "trans" is commonly used to describe the relationship of the substituent at C6 relative to the five-membered ring. In this system, the five-membered ring is puckered. The substituent at C6 can be on the same face as the "fold" of the puckered ring (syn or endo) or on the opposite face (anti or exo). "Trans" refers to the more thermodynamically stable exo configuration, where the C6-substituent is directed away from the five-membered ring.

The unambiguous IUPAC name, which defines the relative stereochemistry, is ((1R,5S,6S)-3-oxabicyclo[3.1.0]hexan-6-yl)methanamine [1][2]. This name precisely describes the exo isomer.

Chemical structure of ((1R,5S,6S)-3-oxabicyclo[3.1.0]hexan-6-yl)methanamine with atom numbering and stereochemical indicators.Figure 1. Structure and IUPAC numbering of ((1R,5S,6S)-3-oxabicyclo[3.1.0]hexan-6-yl)methanamine.
Chemical Identifiers

For database searching and procurement, the following identifiers are crucial:

IdentifierValueSource
CAS Number (Free Base) 909406-64-0[2]
CAS Number (HCl Salt) 2007919-46-0[1]
Molecular Formula C₆H₁₁NO[2]
Molecular Weight (Free Base) 113.16 g/mol [2]
Molecular Weight (HCl Salt) 149.62 g/mol [1]

Stereoselective Synthesis Pathway

A robust and scalable synthesis is critical for the incorporation of novel building blocks into drug discovery campaigns. While multiple routes can be envisioned, a highly effective strategy proceeds from 2,5-dihydrofuran via a key cyclopropanation reaction to set the required exo stereochemistry. The corresponding ethyl ester, ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate, serves as a pivotal intermediate[3].

Retrosynthetic Analysis

The primary amine can be disconnected to a protected precursor, such as an azide or nitrile, which in turn derives from the corresponding alcohol. This alcohol is accessible via the reduction of the stable carboxylate ester intermediate. The core bicyclic framework is constructed via the stereoselective cyclopropanation of 2,5-dihydrofuran.

G Target Target Amine Azide Azide Precursor (-CH₂N₃) Target->Azide Reduction Alcohol Primary Alcohol (-CH₂OH) Azide->Alcohol Azide Displacement (via Tosylate) Ester Ethyl Ester (-COOEt) Alcohol->Ester Ester Reduction (e.g., LiAlH₄) DHF 2,5-Dihydrofuran Ester->DHF Stereoselective Cyclopropanation EDA Ethyl Diazoacetate Ester->EDA

Caption: Retrosynthetic analysis of the target amine.

Recommended Synthetic Protocol

This protocol is a self-validating system. The stereochemical outcome of Step 1 dictates the final product's configuration, and the purity at each stage can be readily assessed by standard analytical techniques (¹H NMR, LC-MS).

Step 1: Stereoselective Cyclopropanation of 2,5-Dihydrofuran

The reaction between a diazoacetate and an olefin, catalyzed by a rhodium or copper catalyst, is a powerful method for forming cyclopropanes. The use of a bulky ligand or catalyst system favors the formation of the sterically less hindered exo (trans) product.

  • Reaction: 2,5-Dihydrofuran + Ethyl Diazoacetate → Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate[3].

  • Protocol:

    • To a stirred solution of Rh₂(OAc)₄ (0.1-1.0 mol%) in excess 2,5-dihydrofuran (5-10 equivalents) at 0 °C, add ethyl diazoacetate (1.0 equivalent) dropwise via syringe pump over 4-6 hours.

    • Causality: The slow addition is critical to maintain a low concentration of the reactive diazo compound, preventing dimerization and ensuring high selectivity. The rhodium catalyst facilitates the formation of a metal carbene, which then undergoes cycloaddition with the dihydrofuran double bond.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor reaction completion by TLC or GC-MS.

    • Concentrate the reaction mixture in vacuo to remove excess dihydrofuran.

    • Purify the residue by silica gel chromatography (e.g., 5-20% ethyl acetate in hexanes) to yield the pure ester intermediate.

  • Validation: ¹H NMR spectroscopy will clearly show the characteristic cyclopropane protons and confirm the exo stereochemistry based on coupling constants.

Step 2: Reduction to the Primary Alcohol

A strong reducing agent like lithium aluminum hydride (LAH) is required for the complete reduction of the ester to the primary alcohol.

  • Reaction: Ester → trans- (3-Oxabicyclo[3.1.0]hexan-6-yl)methanol.

  • Protocol:

    • Prepare a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar).

    • Add a solution of the ester intermediate (1.0 equivalent) in anhydrous THF dropwise.

    • Causality: The reaction is highly exothermic; slow addition at 0 °C is essential for safety and control.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours until TLC confirms the disappearance of the starting material.

    • Carefully quench the reaction at 0 °C by the sequential, dropwise addition of H₂O, followed by 15% NaOH (aq), and then more H₂O (Fieser workup).

    • Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with ethyl acetate.

    • Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude alcohol, which is often pure enough for the next step.

  • Validation: The disappearance of the ester carbonyl stretch (~1730 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) in the IR spectrum confirms the transformation.

Step 3: Conversion to the Amine via Azide Displacement

A two-step, one-pot conversion via a tosylate or mesylate intermediate followed by azide displacement is a reliable and high-yielding method.

  • Reaction: Alcohol → Tosylate/Mesylate → Azide → Amine.

  • Protocol:

    • Dissolve the alcohol (1.0 equivalent) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0 °C.

    • Add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.2 equivalents) portion-wise. Stir at 0 °C for 1-2 hours.

    • Causality: The sulfonyl chloride converts the hydroxyl group into an excellent leaving group. Triethylamine acts as a base to neutralize the HCl byproduct.

    • After confirming the formation of the sulfonate ester by TLC, add sodium azide (NaN₃, 3.0 equivalents) followed by a phase-transfer catalyst (e.g., TBAB, 0.1 eq) and a small amount of DMF to aid solubility.

    • Heat the reaction to 40-50 °C and stir for 12-24 hours.

    • Cool, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crude azide is then reduced directly.

    • Dissolve the crude azide in THF/H₂O. Add triphenylphosphine (PPh₃, 1.2 equivalents) and stir at 50 °C for 4-6 hours (Staudinger reaction).

    • Causality: The Staudinger reduction is a mild method for converting azides to amines, avoiding harsh hydrogenation conditions that could potentially open the strained cyclopropane ring.

    • Concentrate the mixture and purify by silica gel chromatography or acid-base extraction to yield the final primary amine.

  • Validation: Successful conversion to the azide is marked by a strong, sharp peak at ~2100 cm⁻¹ in the IR spectrum. Final product confirmation is achieved by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Caption: Experimental workflow for the synthesis of the target amine.

Applications in Drug Discovery

The strategic value of the trans-3-oxabicyclo[3.1.0]hexane-6-methylamine scaffold lies in its function as a bioisostere—a chemical group that can replace another while retaining or improving desired biological activity.

A Conformationally Restrained Bioisostere

Saturated bicyclic systems are increasingly used to replace aromatic rings or flexible aliphatic chains in drug candidates. This strategy, known as "scaffold hopping" or "escaping flatland," offers several advantages:

  • Improved Physicochemical Properties: Replacing a flat, often greasy aromatic ring with a three-dimensional, sp³-rich scaffold typically increases aqueous solubility and reduces lipophilicity (LogP), which can improve pharmacokinetic properties.

  • Enhanced Metabolic Stability: Aliphatic chains and aromatic rings are common sites of metabolic attack by cytochrome P450 enzymes. The rigid, strained nature of the bicyclo[3.1.0]hexane core can block these metabolic soft spots, increasing the drug's half-life[4].

  • Precise Vectorial Display: Unlike a flexible chain, the rigid bicyclic core holds the key pharmacophoric elements (in this case, the amine and the ether oxygen) in a well-defined spatial orientation. This pre-organization can reduce the entropic penalty of binding to a biological target, leading to higher affinity and selectivity[4].

The bicyclo[3.1.0]hexane core is considered a rigidified analog of cyclohexane, locking it into a perpetual boat-like conformation[4]. This conformational constraint is a key tool for medicinal chemists exploring structure-activity relationships (SAR).

Precedent in Bioactive Molecules

While the exact target molecule is a novel building block, its core structure is present in numerous successful drug discovery programs.

  • Metabotropic Glutamate Receptors (mGluR): The carbocyclic bicyclo[3.1.0]hexane core is a cornerstone of potent and selective mGluR2/3 agonists developed for treating CNS disorders[5]. The rigid scaffold mimics the bound conformation of the endogenous ligand, glutamate.

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: The aza-analogue, 3-azabicyclo[3.1.0]hexane, has been incorporated into DPP-IV inhibitors for the treatment of type 2 diabetes. The rigid scaffold was used to explore the P₂ region of the enzyme's active site, leading to potent inhibitors[6].

  • Opioid Receptor Antagonists & Cannabinoid Receptor Agonists: The 3-azabicyclo[3.1.0]hexane and related bicyclic frameworks are found in compounds targeting various G-protein coupled receptors (GPCRs), demonstrating their broad utility in constructing ligands with specific 3D shapes to engage complex receptor binding pockets[4][7].

The title compound, with its ether oxygen and primary amine, provides a unique combination of a hydrogen bond donor (amine) and acceptor (ether) held at a fixed distance and angle, making it an invaluable tool for probing pharmacophores that require this specific geometric arrangement.

Conclusion

((1R,5S,6S)-3-Oxabicyclo[3.1.0]hexan-6-yl)methanamine is a valuable and synthetically accessible building block for modern drug discovery. Its rigid, three-dimensional structure provides a powerful alternative to traditional flat or overly flexible scaffolds. By offering improved metabolic stability, solubility, and a precise spatial arrangement of key functional groups, this compound and its derivatives are poised to enable the discovery of next-generation therapeutics with enhanced efficacy and safety profiles. The synthetic route detailed herein provides a reliable and scalable method for its production, empowering medicinal chemists to fully explore its potential in their research programs.

References

  • Afonin, S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-91. Available at: [Link]

  • Monn, J. A., et al. (2005). Stereoselective syntheses of highly functionalized bicyclo[3.1.0]hexanes: a general methodology for the synthesis of potent and selective mGluR2/3 agonists. The Journal of Organic Chemistry, 70(20), 8027-34. Available at: [Link]

Sources

Rigidifying the Flexible: A Technical Guide to Constrained Amines in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Paradigm Shift

In modern drug discovery, the "Escape from Flatland" initiative has transitioned from a theoretical concept to a practical mandate. While traditional medicinal chemistry relied heavily on planar, aromatic-rich architectures (sp²-heavy), these structures often suffer from poor solubility, high lipophilicity, and non-specific binding.

Constrained amines —including azetidines, bicyclo[1.1.1]pentanes (BCPs), and spirocycles—offer a solution by increasing the fraction of sp³ hybridized carbons (


) without increasing molecular weight significantly. This guide details the thermodynamic rationale, physicochemical benefits, and specific synthetic protocols for integrating these motifs into lead optimization campaigns.

Thermodynamic & Mechanistic Rationale

The Entropic Advantage

The binding affinity (


) of a ligand is governed by the Gibbs free energy equation: 

.
  • Flexible Amines: A linear alkyl amine must pay a high entropic penalty (

    
    ) to freeze into a bioactive conformation upon binding.
    
  • Constrained Amines: By locking the nitrogen lone pair vector and the carbon skeleton into a pre-organized state, the entropic penalty of binding is significantly reduced. This allows the ligand to maintain high affinity even if the enthalpic gain (

    
    ) is moderate.
    
Vectorial Analysis

Beyond entropy, constrained amines define precise exit vectors. For example, replacing a piperidine with a 3-azaspiro[5.5]undecane system forces substituents into orthogonal planes, allowing exploration of new IP (Intellectual Property) space and specific hydrophobic pockets that planar rings cannot access.

Visualization: Thermodynamic Binding Cycle

The following diagram illustrates the energetic advantage of rigidification.

ThermodynamicCycle cluster_0 Flexible System cluster_1 Constrained System FlexFree Flexible Ligand (Free) High Entropy FlexBound Ligand-Protein Complex High Entropic Penalty FlexFree->FlexBound Binding (ΔG1) High TΔS loss RigidFree Constrained Ligand (Free) Pre-organized FlexFree->RigidFree Synthetic Rigidification (Chemical Energy Input) RigidBound Ligand-Protein Complex Low Entropic Penalty RigidFree->RigidBound Binding (ΔG2) Low TΔS loss

Figure 1: Thermodynamic cycle demonstrating that synthetic rigidification (pre-organization) reduces the entropic cost of binding, theoretically improving affinity (


).

Physicochemical Optimization & Bioisosterism

Constrained amines are not just structural scaffolds; they are functional tools to manipulate ADME (Absorption, Distribution, Metabolism, Excretion) properties.

The Bicyclo[1.1.1]pentane (BCP) Effect

The BCP amine is a validated bioisostere for the phenyl ring and the tert-butyl group.

  • Solubility: Unlike a phenyl ring, the BCP core is not aromatic. It disrupts molecular planarity, reducing crystal lattice energy and improving aqueous solubility.

  • Metabolic Stability: BCPs lack the electron-rich

    
    -system of phenyl rings, making them resistant to oxidative metabolism (e.g., hydroxylation) by CYP450 enzymes.
    
Data Comparison: Phenyl vs. Constrained Bioisosteres

The table below summarizes the impact of replacing a phenyl ring or flexible chain with a constrained amine analog (e.g., BCP or Azetidine) in a theoretical lead compound.

PropertyPhenyl-Amine (Baseline)BCP-Amine (Constrained)Azetidine (Constrained)Impact / Rationale
ClogP 3.52.11.8Lower Lipophilicity: Reduced non-specific binding and toxicity.
Solubility (µM) < 10> 150> 200Improved: Disruption of planar stacking interactions.
Cl_int (µL/min/mg) High (>50)Low (<10)ModerateMetabolic Blockade: Removal of aromatic oxidation sites.
Basic pKa ~9.5~8.2~7.5Permeability: Lower pKa often improves membrane permeability (less ionized at pH 7.4).

Synthetic Methodology: The SnAP Protocol[1]

While many methods exist, the Stannyl Amine Protocol (SnAP) developed by the Bode Group is the industry standard for generating medium-ring saturated N-heterocycles and spirocycles from simple aldehydes and ketones. This method is superior to traditional reductive amination because it allows for the one-step formation of substituted, constrained rings.

Mechanism of Action

The reaction proceeds via the condensation of a SnAP reagent (containing an amino-tributylstannane) with an aldehyde/ketone to form an imine. A Copper(II) catalyst then mediates a radical cyclization/oxidation sequence to yield the saturated heterocycle.

Workflow Visualization

SnAP_Workflow Start Start: Carbonyl Substrate (Aldehyde/Ketone) Imine Intermediate: Imine Formation (Dehydration) Start->Imine Mix in DCM, 4Å MS Reagent SnAP Reagent (Amino-alkyl-stannane) Reagent->Imine Mix in DCM, 4Å MS Catalysis Cu(OTf)2 / 2,6-Lutidine Oxidative Radical Cyclization Imine->Catalysis Solvent Switch (HFIP) Product Final Product: Constrained Spirocycle/Heterocycle Catalysis->Product -Bu3SnX Ring Closure

Figure 2: The Stannyl Amine Protocol (SnAP) workflow for converting simple carbonyls into complex spirocyclic amines.

Experimental Protocol: Synthesis of a Spirocyclic Amine

Objective: Synthesis of 1-oxa-4-azaspiro[5.5]undecane using SnAP-M Reagents. Scale: 0.5 mmol Safety: Organostannanes are toxic. Perform all work in a fume hood.

Materials
  • Substrate: Cyclohexanecarbaldehyde (1.0 equiv)

  • Reagent: SnAP-M Morpholine Reagent (1.0 equiv)

  • Catalyst: Copper(II) triflate [Cu(OTf)₂] (1.0 equiv)

  • Ligand/Base: 2,6-Lutidine (1.0 equiv)

  • Solvents: Dichloromethane (DCM), Hexafluoroisopropanol (HFIP)

  • Additives: 4Å Molecular Sieves (powdered, activated)

Step-by-Step Procedure
  • Imine Formation (Pre-complexation):

    • In a flame-dried vial, dissolve the aldehyde (0.50 mmol) and the SnAP reagent (0.50 mmol) in anhydrous DCM (2.5 mL).

    • Add 100 mg of activated 4Å molecular sieves.

    • Stir at room temperature (25 °C) for 2 hours. Note: Monitor by TLC or LCMS to ensure complete consumption of the aldehyde and formation of the imine.

  • Solvent Exchange:

    • Filter the mixture through a syringe filter to remove molecular sieves.

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude imine oil.

    • Critical Step: Ensure all DCM is removed, as HFIP is the required solvent for the radical step.

  • Cyclization:

    • Resuspend the crude imine in anhydrous HFIP (5.0 mL, 0.1 M concentration).

    • Add 2,6-lutidine (0.50 mmol, 58 µL).

    • Add Cu(OTf)₂ (0.50 mmol, 181 mg) in one portion. The solution will typically turn a dark blue/green.

    • Stir vigorously at room temperature for 12–16 hours.

  • Workup & Purification:

    • Quench the reaction with 5 mL of 10% aqueous NH₄OH (to chelate copper).

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography on silica gel. (Typical eluent: 0-10% MeOH in DCM with 1% NH₄OH).

    • Note on Tin Removal: If tin residues persist, wash the organic layer with aqueous KF solution or use KF-silica during chromatography.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Vo, C. V., Muncipinto, G., & Bode, J. W. (2014). SnAP Reagents for the One-Step Synthesis of Medium-Ring Saturated N-Heterocycles from Aldehydes. Nature Chemistry, 6, 310–314. Link

  • Stepan, A. F., et al. (2012).[2][3] Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. Link

  • Mykhailiuk, P. K. (2019).[3] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849. Link

  • Gianatassio, R., et al. (2016). Strain-Release Amination. Science, 351(6270), 241-244. Link

Sources

Methodological & Application

Experimental setup for reactions involving bicycloalkanes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Setup & Protocols for Bicyclo[1.1.1]pentane (BCP) Functionalization

Abstract

This technical guide outlines the operational framework for integrating bicyclo[1.1.1]pentanes (BCPs) into medicinal chemistry workflows. BCPs have emerged as critical "saturated bioisosteres" for phenyl rings, alkynes, and tert-butyl groups, offering improved solubility and metabolic stability while retaining vectorality.[1] This document focuses on the upstream generation of the volatile precursor [1.1.1]propellane and its downstream diversification via strain-release amination and metallaphotoredox catalysis.

Introduction: The BCP Advantage

In modern drug design, "escaping flatland" (increasing Fsp³) is a proven strategy to improve clinical success rates. BCPs serve as high-value spacers that mimic the geometry of para-substituted benzenes but with distinct physicochemical advantages.[1]

Propertyp-PhenyleneBicyclo[1.1.1]pentane (BCP)Impact on Drug Candidate
Geometry Planar (2D)Linear/Rigid (3D)Retains binding vector; improves fit.
C-C Distance ~2.8 Å~1.85 ÅShorter spacer; may require linker adjustment.
LogP High (Lipophilic)LowerImproves aqueous solubility.
Metabolism Prone to oxidationHigh StabilityReduces clearance; blocks metabolic soft spots.
Solubility LowHighEnhances bioavailability.

Module 1: Precursor Engineering – [1.1.1]Propellane

The gateway to all BCP chemistry is [1.1.1]propellane. It is not a shelf-stable reagent in the traditional sense. It is a highly strained (~65 kcal/mol), volatile liquid (bp ~60 °C) that must be synthesized fresh or stored as a dilute solution at -78 °C.

Protocol A: Synthesis & Isolation

Mechanism: Intramolecular Wurtz-type coupling of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.

Reagents:

  • Precursor: 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane[2]

  • Base: Methyllithium (MeLi) or Phenyllithium (PhLi)

  • Solvent: Pentane or Diethyl Ether (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient for the slurry), internal thermometer, and dropping funnel. Flush with Argon.

  • Cryogenics: Cool the precursor solution (in pentane) to -78 °C (Dry ice/acetone).

  • Addition: Add MeLi dropwise over 45 minutes. Critical: Internal temp must not exceed -65 °C to prevent polymerization.

  • Warm-up: Allow the mixture to warm to 0 °C over 2 hours. The slurry will turn white/grey (Li salts).

  • Distillation (The "Baran" Modification): Do not filter. Instead, attach a short-path distillation head directly to the reaction flask. Distill the propellane/pentane azeotrope into a receiving flask cooled to -78 °C .

    • Note: Propellane co-distills with pentane/ether. You will obtain a solution, typically 0.4 – 0.7 M.

Protocol B: The "Gold Standard" Titration

Why: Propellane degrades even at -20 °C. Using a stock solution without titration is the primary cause of reaction failure.

  • Aliquot: Take 0.1 mL of the propellane distillate.

  • Quench: Add to an NMR tube containing 0.6 mL CDCl₃, 10 µL internal standard (e.g., Anisole or Dibromomethane), and 1.0 equiv of Thiophenol .

  • Reaction: Shake vigorously. The thiophenol opens the propellane ring quantitatively to form the sulfide.

  • Analysis: Integrate the BCP-sulfide methylene protons (singlet, ~1.9 ppm) against the internal standard. Calculate Molarity.

Module 2: Strain-Release Amination (Turbobasic Conditions)

Direct amination of propellane is the most efficient route to BCP-amines (bioisosteres of anilines).

Concept: The central bond of propellane is "spring-loaded."[3] A nucleophilic amine, activated by a turbo-Grignard or Lithium base, snaps the bond, installing the nitrogen.

Experimental Setup:

  • Vessel: Sealed pressure tube (heavy-walled glass) or Schlenk tube.

  • Atmosphere: Nitrogen/Argon.

Protocol:

  • Amine Activation: In a Schlenk tube, dissolve the secondary amine (1.0 equiv) in THF. Cool to 0 °C.

  • Deprotonation: Add i-PrMgCl·LiCl (Turbo Grignard) or n-BuLi (1.05 equiv). Stir for 10 min.

  • Propellane Addition: Add the titrated [1.1.1]propellane solution (1.2 equiv) via syringe.

  • Strain Release: Seal the tube. Heat to 40–50 °C for 4–12 hours.

    • Visual Cue: The solution often turns from pale yellow to clear as the reaction completes.

  • Quench: Cool to RT. Open carefully (pressure!). Quench with MeOH or dilute HCl (if the product is basic, perform acid-base extraction).

Module 3: Metallaphotoredox Functionalization

For attaching BCPs to arenes (replacing a phenyl ring in a biaryl system), metallaphotoredox catalysis is the industry standard. This couples a BCP radical (generated from a carboxylic acid or redox-active ester) with an aryl halide.[1]

Key Mechanism: Decarboxylative Cross-Coupling.[4]

Diagram 1: Metallaphotoredox Workflow

G Start BCP-Carboxylic Acid (or Redox Active Ester) Radical BCP Radical (•) Start->Radical SET / -CO2 PhotoCat Ir(III) Photocatalyst (Blue LED Excitation) PhotoCat->Start Excitation Nickel Ni(0)/Ni(II) Cycle (Aryl Halide Insertion) Radical->Nickel Radical Capture Product Aryl-BCP Product Nickel->Product Reductive Elimination

Caption: Figure 1. Mechanistic flow for the decarboxylative coupling of BCP precursors to aryl halides using dual Iridium/Nickel catalysis.

Protocol:

  • Reagents:

    • BCP-COOH (1.0 equiv)

    • Aryl Bromide (1.0 equiv)

    • Photocatalyst: [Ir(dF(CF₃)ppy)₂dtbbpy]PF₆ (1 mol%)

    • Metal Catalyst: NiCl₂·glyme (5 mol%) + dtbbpy (ligand)

    • Base: Cs₂CO₃ (1.5 equiv)

  • Setup: 8 mL vial with a Teflon-lined cap.

  • Solvent: DMF or DMA (0.1 M).

  • Degassing (Critical): Sparge with Argon for 15 minutes. Do not skip. Oxygen quenches the excited state Ir* and oxidizes the Ni catalyst.

  • Irradiation: Place in a photoreactor (e.g., Kessil Blue LED, 450 nm). Use a fan to maintain temp < 35 °C.

    • Note: BCP radicals are transient. High light intensity is preferred to drive the radical generation rate.

Troubleshooting & Quality Control

Diagram 2: Decision Tree for BCP Synthesis

DecisionTree Start Goal: Functionalized BCP Check Is the BCP-Amine commercially available? Start->Check Buy Purchase Reagent Check->Buy Yes Propellane Synthesize [1.1.1]Propellane Check->Propellane No (Custom Core) Titer Titrate Propellane (NMR) Propellane->Titer Reaction Choose Reaction Type Titer->Reaction Amination Strain-Release Amination (Turbo-Amide) Reaction->Amination Target: Aniline Bioisostere Coupling Metallaphotoredox (Radical Coupling) Reaction->Coupling Target: Biaryl Bioisostere

Caption: Figure 2. Strategic decision tree for selecting the appropriate BCP synthetic pathway.

Common Failure Modes:

  • Low Yield in Amination:

    • Cause: Propellane titer was lower than calculated.

    • Fix: Re-titrate immediately before use. Add 1.5 equiv excess.

  • Polymerization (White precipitate in Propellane):

    • Cause: Temperature rose above -20 °C during storage or concentration.

    • Fix: Store at -78 °C. Never concentrate to dryness (neat propellane polymerizes spontaneously).

  • No Conversion in Photoredox:

    • Cause: Oxygen poisoning.

    • Fix: Switch from sparging to Freeze-Pump-Thaw (3 cycles) for higher rigor.

References

  • Bioisosterism & Properties

    • Stepan, A. F., et al. (2012).[5] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry.

  • Strain-Release Amination

    • Gianatassio, R., et al. (Baran Lab).[6] (2016).[3] "Strain-release amination."[3][6] Science.

  • Metallaphotoredox Coupling

    • Zuo, Z., et al. (MacMillan Lab). (2014).[7] "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides." Science.

  • Propellane Handling

    • Baran Lab Blog. (2016).[8] "Strain-Release Amination – Your Guide to Make Super-Paxil!"

  • General BCP Synthesis

    • Wiberg, K. B., & Waddell, S. T. (1990). "[1.1.1]Propellane." Organic Syntheses.

Sources

Application Note: Asymmetric Synthesis of 3-Oxabicyclo[3.1.0]hexane Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 3-oxabicyclo[3.1.0]hexane scaffold represents a privileged structural motif in medicinal chemistry, serving as a conformationally restricted bioisostere of tetrahydrofuran and glutamate. Its rigid bicyclic framework locks substituents into specific vectors, making it invaluable for probing receptor active sites (e.g., mGluR agonists) and developing antiviral nucleoside analogues.

This Application Note provides a definitive guide to synthesizing this scaffold with high enantiocontrol. We prioritize the Rhodium(II)-catalyzed intramolecular cyclopropanation of allyl diazoacetates as the "Gold Standard" method due to its atom economy, scalability, and tunability. A complementary directed Simmons-Smith protocol is provided for specific chiral pool applications.

Key Synthetic Challenges Solved:
  • Enantioselectivity: Overcoming the inherent difficulty of distinguishing enantiotopic faces of the alkene.

  • Diastereocontrol: Ensuring exclusive cis-fusion of the bicyclic system.

  • Safety: Managing the hazards of diazo precursors in scale-up scenarios.

Strategic Landscape & Retrosynthesis

The assembly of the 3-oxabicyclo[3.1.0]hexane core is best approached through two distinct disconnections. The choice depends on the desired oxidation state at C2 (lactone vs. ether).

G Target Target: 3-Oxabicyclo[3.1.0]hexane RouteA Route A: Intramolecular Cyclopropanation (Rh-Catalyzed) Target->RouteA Retro-synthesis RouteB Route B: Directed Simmons-Smith (Zinc-Carbenoid) Target->RouteB Retro-synthesis PrecursorA Allyl Diazoacetate RouteA->PrecursorA MechanismA Metal-Carbene Insertion PrecursorA->MechanismA PrecursorB Chiral Allylic Alcohol (e.g., from Mannitol/Tartrate) RouteB->PrecursorB MechanismB Hydroxyl-Directed Methylene Transfer PrecursorB->MechanismB

Figure 1: Retrosynthetic analysis comparing the Metal-Carbene (Route A) and Directed Zinc-Carbenoid (Route B) approaches.[1][2][3][4]

Protocol A: Rh(II)-Catalyzed Intramolecular Cyclopropanation

Objective: Synthesis of (1R,5S)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one. Mechanism: Decomposition of a diazo ester by a chiral dirhodium catalyst generates a transient metal-carbene, which undergoes intramolecular addition to the tethered alkene.

Critical Reagents & Catalyst Selection

Success relies entirely on the ligand sphere of the Rhodium catalyst. For 5-membered ring formation (lactones), Doyle’s Catalysts (carboxamidates) are superior to carboxylates (


) or Copper-box complexes.
CatalystLigand TypeTypical YieldTypical eeApplication Note

Methyl 2-pyrrolidone-5-carboxylate83-95% >94% Recommended. Best match for allyl diazoacetates.[2]

4-Methyloxazolidinone75-85%85-90%Good alternative if MEPY is unavailable.

Acetate (Achiral)90%0%Use only for racemic standard synthesis.

+ Box
Bis(oxazoline)40-60%VariableInferior for this specific ring size; better for larger rings.
Step-by-Step Procedure

Scale: 10 mmol (scalable to flow, see Safety Note).

Materials:

  • Substrate: 3-methyl-2-butenyl diazoacetate (prepared from prenyl alcohol and glyoxylic acid chloride tosylhydrazone).

  • Catalyst:

    
     (0.5 - 1.0 mol%).
    
  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

Workflow:

  • Catalyst Activation: In a flame-dried Schlenk flask under

    
    , dissolve 
    
    
    
    (4 mg, 0.5 mol%) in anhydrous DCM (10 mL).
  • Reflux: Bring the solvent to a gentle reflux (

    
    ). Note: Reflux is critical to ensure rapid diazo decomposition and prevent accumulation of the explosive precursor.
    
  • Controlled Addition (The "Slow-Add"):

    • Dissolve the diazo substrate (1.54 g, 10 mmol) in DCM (40 mL).

    • Load into a gas-tight syringe mounted on a syringe pump.

    • Add the substrate solution to the refluxing catalyst mixture over 8–10 hours .

    • Rationale: High dilution ensures the intramolecular pathway (cyclization) dominates over intermolecular dimerization (azine/fumarate formation).

  • Completion: After addition, reflux for an additional 30 minutes. Monitor by TLC (disappearance of the yellow diazo spot).

  • Purification: Concentrate the solvent in vacuo. Purify via flash chromatography (SiO2, Hexanes/EtOAc 4:1).

Expected Result:

  • Yield: ~85%

  • ee: >94% (Determined by Chiral HPLC/GC).[3]

  • Appearance: Colorless oil or low-melting solid.

Safety & Flow Chemistry Optimization

Hazard Warning: Diazo compounds are potentially explosive and potent allergens. Self-Validating Safety Step: Never concentrate pure diazo compounds to dryness. Always keep them in solution.

Flow Chemistry Alternative: For scales >10g, batch reflux is hazardous. Use a continuous flow reactor (e.g., heated coil reactor).

  • Setup: Pump diazo solution and catalyst solution (T-mixer) into a residence coil heated to

    
    .
    
  • Benefit: Only a small volume of diazo is heated at any instant, mitigating explosion risk.

Protocol B: Directed Simmons-Smith Cyclopropanation

Objective: Synthesis of 3-oxabicyclo[3.1.0]hexane systems from chiral allylic alcohols (Chiral Pool approach). Application: Ideal when the lactone functionality is not required, or when starting from carbohydrate precursors (e.g., glycals).

Mechanism & Stereocontrol

This method utilizes the hydroxyl group of a chiral allylic alcohol to coordinate Zinc, directing the methylene delivery to the syn face.

Procedure
  • Substrate: Chiral allylic alcohol (e.g., derived from D-Mannitol or Tartrate).

  • Reagent Formation: To a solution of

    
     (5 equiv) in DCM at 
    
    
    
    , add
    
    
    (10 equiv) dropwise. Stir for 20 min to form the Furukawa reagent (
    
    
    ).
  • Cyclopropanation:

    • Cool to

      
       (or 
      
      
      
      depending on reactivity).
    • Add the allylic alcohol (1 equiv) slowly.

    • Allow to warm to RT overnight.

  • Quench: Saturated

    
     (Caution: Gas evolution).
    
  • Cyclization (Ether formation):

    • If the substrate is a homoallylic alcohol, the cyclopropane forms first.

    • To close the tetrahydrofuran ring (if not already present), standard Williamson ether synthesis or acid-catalyzed cyclization conditions are applied to the cyclopropyl alcohol.

Mechanistic Validation & Troubleshooting

The following diagram illustrates the catalytic cycle for Protocol A, highlighting the critical enantiodetermining step.

RxnPathway Rh_Cat Rh2(5S-MEPY)4 (Catalyst) Complex Rh-Diazo Complex Rh_Cat->Complex Diazo Allyl Diazoacetate (Substrate) Diazo->Complex Carbene Rh-Carbene Species (Electrophilic) Complex->Carbene -N2 N2 N2 (Gas) Complex->N2 TS Enantio-determining Transition State Carbene->TS Intramolecular Alkene Approach Product 3-Oxabicyclo[3.1.0]hexan-2-one (Lactone) TS->Product Cyclization Product->Rh_Cat Regeneration

Figure 2: Catalytic cycle of the Rh(II)-mediated cyclopropanation. The chiral ligands on Rhodium dictate the facial selectivity during the carbene insertion.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<50%) Dimerization of diazo compound (azine formation).Decrease addition rate (use syringe pump). Increase dilution.
Low ee (<80%) Incorrect catalyst or temperature too high.Verify

purity. Lower reaction temperature to

(may require longer time).
No Reaction Catalyst poisoning.Ensure DCM is amine-free and anhydrous. Diazo compounds can be deactivated by trace acids.
Explosion/Overpressure Diazo accumulation.STOP. Ensure reflux is maintained before addition starts. Check nitrogen flow.

References

  • Doyle, M. P. , et al. "Enantioselective Intramolecular Cyclopropanations of Allylic and Homoallylic Diazoacetates and Diazoacetamides Using Chiral Dirhodium(II) Carboxamide Catalysts."[5] Journal of the American Chemical Society, 1995.

  • Doyle, M. P. , Winchester, W. R., Protopopova, M. N. "3-Oxabicyclo[3.1.0]hexan-2-one, 6,6-dimethyl-, (1R,5S)-." Organic Syntheses, Coll. Vol. 10, p. 612 (2004).

  • Gagneron, J. , Gosselin, G., Mathé, C. "Synthesis of nucleoside analogues bearing the five naturally occurring nucleic acid bases built on a 2-oxabicyclo[3.1.0]hexane scaffold."[6] Journal of Organic Chemistry, 2005.[6]

  • Müller, S. T. R. , et al. "Safe Generation and Direct Use of Diazoesters in Flow Chemistry." Synlett, 2014.[7]

  • Charette, A. B. , et al. "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands." Journal of the American Chemical Society, 1998.

Sources

The Untapped Potential of trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine in Catalysis: A Prospective Guide

Author: BenchChem Technical Support Team. Date: February 2026

Forward

In the ever-evolving landscape of catalysis, the quest for novel ligands that can impart unique reactivity, selectivity, and efficiency is paramount. This document ventures into the prospective applications of a structurally intriguing yet underexplored molecule: trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine . While direct, published applications of this specific ligand in catalysis remain nascent, its unique stereochemical and electronic attributes present a compelling case for its investigation. This guide, therefore, serves as a forward-looking application note for researchers, scientists, and drug development professionals. By drawing parallels with structurally related bicyclic systems and foundational principles of catalysis, we aim to provide a well-reasoned roadmap for unlocking the potential of this promising ligand.

Introduction: The Allure of a Constrained Bicyclic Scaffold

The trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine scaffold presents a fascinating amalgamation of structural features poised for catalytic applications. The rigid bicyclo[3.1.0]hexane core enforces a well-defined three-dimensional geometry, a crucial attribute for inducing stereoselectivity in asymmetric catalysis. The presence of both an ether oxygen and a primary amine offers multiple coordination sites for metal centers, suggesting potential for bidentate chelation. This constrained yet functionalized framework is a fertile ground for the development of novel catalytic systems.

The commercial availability of its hydrochloride salt, ((1r,5s,6s)-3-oxabicyclo[3.1.0]hexan-6-yl)methanamine hydrochloride, provides a practical entry point for its exploration in various catalytic transformations.[1]

Prospective Catalytic Applications: A Roadmap for Exploration

Based on the established catalytic utility of analogous bicyclic amines and chiral ligands, we propose the following areas as primary targets for investigating the catalytic prowess of trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine.

Palladium-Catalyzed Cross-Coupling Reactions

The primary amine functionality of the ligand makes it a prime candidate for N-functionalization to generate a library of P,N, N,N, or N,O-ligands for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.

Conceptual Ligand Design:

The primary amine can be readily derivatized to introduce phosphine, oxazoline, or other coordinating moieties. This modular approach allows for the fine-tuning of the ligand's steric and electronic properties.

Ligand_Design cluster_0 Ligand Core cluster_1 Potential Ligand Classes cluster_2 Target Reactions Core trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine PN P,N-Ligands Core->PN + R2PCl NN N,N-Ligands Core->NN + Pyridyl/Imidazolyl Moiety NO N,O-Ligands Core->NO + Chiral Oxazoline Suzuki Suzuki-Miyaura Coupling PN->Suzuki Buchwald Buchwald-Hartwig Amination NN->Buchwald Heck Heck Reaction NO->Heck

Caption: Modular design of ligands from the core amine.

Experimental Protocol: Exploratory Suzuki-Miyaura Coupling

This protocol outlines a general procedure for screening the in situ prepared phosphine-functionalized ligand in a model Suzuki-Miyaura reaction.

Materials:

  • trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride

  • Di-tert-butylphosphonium tetrafluoroborate or other suitable phosphine source

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (10:1)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Ligand Preparation (in situ): In a flame-dried Schlenk flask under an argon atmosphere, dissolve trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride (2.2 mol%) and a suitable base (e.g., triethylamine, 2.5 mol%) in anhydrous toluene. To this, add the phosphine source (2.0 mol%) and stir at room temperature for 1 hour.

  • Catalyst Pre-formation: Add Pd(OAc)₂ (1.0 mol%) to the ligand solution and stir for another 30 minutes. The formation of a catalytically active Pd(0) species is often indicated by a color change.

  • Reaction Assembly: To the catalyst mixture, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Reaction Execution: Add the water portion of the solvent mixture and heat the reaction to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale for Experimental Choices:

  • In situ ligand formation: This allows for rapid screening of different phosphine moieties without the need for isolating the often air-sensitive P,N-ligands.

  • Pd(OAc)₂ as precursor: It is a common and relatively air-stable palladium source that is readily reduced to the active Pd(0) catalyst in the presence of the phosphine ligand.

  • Mixed solvent system: The presence of water is often beneficial in Suzuki-Miyaura couplings, aiding in the dissolution of the base and facilitating the transmetalation step.

Asymmetric Catalysis

The inherent chirality of the trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine scaffold makes it a compelling candidate for applications in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively.

Potential Applications in Asymmetric Synthesis:

  • Asymmetric Hydrogenation: As a chiral amine, it could serve as a ligand for transition metals like iridium or rhodium in the asymmetric hydrogenation of prochiral olefins and ketones.

  • Asymmetric Aldol and Michael Additions: Derivatization of the amine to form chiral enamines or serving as a ligand for a Lewis acid could facilitate stereoselective carbon-carbon bond formation.

  • Asymmetric Cycloadditions: The rigid backbone is ideal for creating a well-defined chiral pocket around a metal center, which could be exploited in reactions like asymmetric [3+2] cycloadditions. The synthesis of diazabicyclo[3.1.0]hexanes via asymmetric 1,3-dipolar cycloaddition using chiral ligands highlights the potential of this scaffold in such transformations.[2]

Experimental Protocol: Exploratory Asymmetric Transfer Hydrogenation

This protocol provides a starting point for evaluating the ligand in the asymmetric transfer hydrogenation of a model ketone.

Materials:

  • trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine

  • [Rh(cod)Cl]₂ or [Ir(cod)Cl]₂

  • Acetophenone

  • Isopropanol (as both solvent and hydrogen source)

  • Potassium hydroxide (KOH)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the rhodium or iridium precursor (0.5 mol%) and trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine (1.1 mol%) in anhydrous isopropanol. Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Assembly: To the catalyst solution, add acetophenone (1.0 mmol) and a solution of KOH in isopropanol (5 mol%).

  • Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and monitor the conversion of the ketone to the alcohol by GC.

  • Work-up: Once the reaction is complete, quench with a small amount of water and extract with diethyl ether. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Analysis: Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or GC analysis.

Asymmetric_Transfer_Hydrogenation cluster_workflow Experimental Workflow Catalyst_Prep Catalyst Preparation ([Rh/Ir] + Ligand) Reaction_Setup Reaction Setup (Catalyst + Ketone + Base) Catalyst_Prep->Reaction_Setup Add Substrate Execution Reaction Execution (Heating) Reaction_Setup->Execution Apply Heat Workup Work-up and Extraction Execution->Workup Quench and Extract Analysis Chiral HPLC/GC Analysis Workup->Analysis Determine ee

Caption: Workflow for asymmetric transfer hydrogenation.

Data Summary and Expected Outcomes

As this is a prospective guide, experimental data for the title ligand is not available. However, based on analogous systems, we can project potential outcomes and establish benchmarks for success.

Table 1: Hypothetical Performance Benchmarks in Catalysis

Catalytic ReactionMetal CenterKey Performance IndicatorTarget ValueRationale based on Analogs
Suzuki-Miyaura Coupling PdYield (%)> 90%Many P,N-ligands achieve high yields in cross-coupling reactions. The rigid backbone should promote catalyst stability.
Asymmetric Transfer Hydrogenation Rh/IrEnantiomeric Excess (ee %)> 80% eeChiral diamine and amino alcohol ligands are known to induce high enantioselectivity in this transformation. The defined stereochemistry of the bicyclic core is expected to create a highly selective chiral environment. For instance, the use of chiral Fesulphos ligands in copper-catalyzed cycloadditions has achieved up to 98% ee.[2]
Asymmetric Michael Addition (as organocatalyst)Enantiomeric Excess (ee %)> 70% eeChiral primary amines can act as organocatalysts through enamine formation. The steric hindrance provided by the bicyclic scaffold could effectively control the facial selectivity of the electrophilic attack. The development of chiral bicyclo[3.1.0]hexane skeletons with excellent enantioselectivity has been reported.

Conclusion and Future Outlook

While the catalytic applications of trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine are yet to be reported, its structural features present a compelling case for its exploration as a versatile ligand in both transition-metal catalysis and organocatalysis. The proposed protocols in this guide offer a logical starting point for researchers to begin to unlock its potential. The modularity of the primary amine functionality, combined with the stereochemical rigidity of the bicyclic core, suggests that a new class of effective and highly tunable ligands awaits discovery. It is our hope that this prospective guide will stimulate research in this promising area, leading to novel catalytic methodologies with broad applications in chemical synthesis and drug discovery.

References

  • Adrio, J., & Carretero, J. C. (n.d.). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines.

Sources

Troubleshooting & Optimization

Purification of trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of trans-3-Oxabicyclo[3.1.0]hexane-6-methanamine

Subject: Technical Guide for Isolation and Purification of trans-3-Oxabicyclo[3.1.0]hexane-6-methanamine (and related analogs) Case ID: PUR-OXA-310-T Applicable CAS: 1803598-78-8 (HCl salt), 2007919-46-0 Chemical Structure Context: Bicyclic ether fused to a cyclopropane ring with an exocyclic primary amine.[1][2][3]

Executive Summary

This guide addresses the purification of trans-3-oxabicyclo[3.1.0]hexane-6-methanamine from crude reaction mixtures (typically resulting from nitrile reduction or amide reduction).[1][2][3] The primary challenges with this scaffold are:

  • High Water Solubility: The low molecular weight and polarity of the amine/ether functionalities make aqueous extraction difficult.[1][2][3]

  • Stereochemical Integrity: Maintaining the trans-fusion and separating it from the cis-isomer.[1][2]

  • Ring Strain: The cyclopropane-fused tetrahydrofuran system is susceptible to acid-catalyzed ring opening under harsh conditions.[1]

Module 1: The Purification Workflow (Visualized)

The following logic gate describes the decision-making process for purifying this amine.

PurificationWorkflow Start Crude Reaction Mixture (Reductive Amination or Nitrile Reduction) Quench 1. Basic Quench (NaOH/Rochelle Salt) Start->Quench Remove Boron/Aluminum salts Extract 2. Exhaustive Extraction (DCM or CHCl3 + Isopropanol) Quench->Extract pH > 12 CheckPurity Purity Check (NMR/GC) Extract->CheckPurity SaltForm 3. Salt Formation (HCl or Tartaric Acid) CheckPurity->SaltForm Impure / Oil Final Final Product (>98% Purity) CheckPurity->Final High Purity (Rare) Recryst 4. Recrystallization (MeOH/EtOAc or iPrOH) SaltForm->Recryst Remove cis-isomer FreeBase Optional: Free Basing (Resin or Basic Extraction) Recryst->FreeBase If liquid required Recryst->Final Solid Salt FreeBase->Final

Figure 1: Decision matrix for isolating bicyclic amines. The salt formation step is critical for stabilizing the strained ring system and removing isomers.[1][2][3]

Module 2: Critical Protocols

Protocol A: Work-up and Extraction (The "Salting Out" Strategy)

Why this fails often: Users treat this like a lipophilic amine.[1][2][3] It is not. It partitions heavily into water.[1][2][3]

ParameterSpecificationTechnical Rationale
Quench pH > 12.0 The amine

is approx. 9.[1]5. You must be 2 units above the

to ensure >99% is in the free base (organic soluble) form.[1][2][3]
Solvent System DCM:IPA (9:1) or CHCl3 Pure ether or ethyl acetate is often too non-polar to extract this amine efficiently from water.[1][2][3] The addition of Isopropanol (IPA) increases polarity without miscibility.[1][2][3]
Aqueous Phase Saturated NaCl (Brine) "Salting out" is mandatory.[1][2][3] Saturating the aqueous layer decreases the solubility of the organic amine in water (Hofmann effect).[1][2][3]

Step-by-Step:

  • Cool the reaction mixture to 0°C.

  • Adjust pH to >12 using 5N NaOH.[1][2][3] Do not use weak bases like bicarbonate; they are insufficient.[1][2][3]

  • Saturate the aqueous layer with solid NaCl.[1][2][3]

  • Extract with DCM:Isopropanol (9:1) (3 x reaction volume).

  • Dry combined organics over

    
     (avoid 
    
    
    
    if Lewis acid sensitivity is suspected, though generally safe here).[1][2][3]
  • Concentrate carefully (amine may be volatile).[1][2][3]

Protocol B: Hydrochloride Salt Formation (Stabilization)

Why do this: The free base is likely an oil that oxidizes or absorbs


 (carbamate formation).[1][2][3] The HCl salt is a stable solid.[1][2][3]
  • Dissolve the crude oil from Protocol A in a minimal amount of dry Ethanol or MTBE (Methyl tert-butyl ether).[1][2]

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (1.1 equivalents) dropwise.

    • Note: Avoid aqueous HCl; water makes crystallization difficult.[1][2][3]

  • If precipitate forms immediately: Stir for 30 mins, filter, and wash with cold MTBE.[1][2][3]

  • If no precipitate (oiling out):

    • Evaporate solvent to dryness to obtain a foam.[1][2][3]

    • Triturate (grind) the foam with Diethyl Ether or Heptane .[1][2][3]

    • This mechanical action often induces crystallization.[1][2][3]

Protocol C: Stereochemical Cleanup (Removing the cis-isomer)

If the synthesis produced a mixture of cis and trans isomers, simple HCl salt formation may not separate them.[1][2][3] Use Diastereomeric Salt Resolution .

  • Dissolve crude amine (1 eq) in hot Methanol .

  • Add Dibenzoyl-D-tartaric acid (D-DBTA) (1 eq) or Di-p-toluoyl-D-tartaric acid .

  • Allow to cool slowly to room temperature, then to 4°C.

  • The trans-isomer often forms a crystalline salt with specific chiral acids, while the cis remains in the mother liquor (or vice versa, strictly dependent on specific interactions).[1][2][3]

  • Filter the crystals and release the free base using 1M NaOH if needed.[1][2][3]

Module 3: Troubleshooting & FAQs

Q1: The product is "oiling out" during salt formation instead of precipitating. What do I do?

Diagnosis: This is a common issue with bicyclic amines. It usually indicates the presence of residual solvent (like DMF or alcohols) or that the lattice energy of the salt is low.[1][2][3] Fix:

  • Solvent Swap: Evaporate the oily salt completely.[1][2][3] Redissolve in a "bad solvent" like Diethyl Ether or Hexane (the salt is insoluble here).[1][2][3] Add a "good solvent" (Methanol/Ethanol) dropwise with heating until it just dissolves.[1][2][3] Cool slowly.

  • Seed Crystals: If you have a tiny amount of solid from a previous batch, add it.[1][2][3]

  • Scratching: Use a glass rod to scratch the side of the flask under the solvent surface.[1][2][3]

Q2: I see decomposition (new spots on TLC) after acid workup.

Diagnosis: Ring Opening. The 3-oxabicyclo[3.1.0]hexane system contains a cyclopropane ring fused to an ether.[1][2] While relatively stable, strong mineral acids (like


) or high temperatures with acid can trigger ring opening to form a substituted cyclopentanol or diol.[1][2][3]
Fix: 
  • Use HCl in ether/dioxane at 0°C for salt formation.[1][2][3]

  • Avoid heating acidic solutions.[1][2][3]

  • Store the salt in a desiccator; moisture + acid can promote hydrolysis over time.[1][2][3]

Q3: My yield is <30% after extraction.

Diagnosis: The amine is staying in the water. Fix:

  • Check pH: Verify the aqueous layer is pH 12-14.[1][2]

  • Continuous Extraction: For multigram scales, use a liquid-liquid continuous extractor with DCM for 12-24 hours.

  • Resin Capture: Pass the aqueous workup (at neutral pH) through a cation exchange resin (like Dowex 50WX8 ).[1][2][3] The amine sticks to the resin.[1][2][3] Wash resin with water/methanol, then elute the product with 2M Ammonia in Methanol .[1][2][3]

Q4: How do I distinguish cis vs trans isomers?

Analysis:

  • 1H NMR: Look at the cyclopropane protons. In 3-azabicyclo[3.1.0] systems (and analogous oxa-systems), the coupling constants (

    
    ) between the bridgehead protons and the methylene protons differ.[1][2][3]
    
  • NOESY: The cis-isomer will show a NOE correlation between the bridgehead protons and the exocyclic methylene group (C6-substituent).[1][2] The trans-isomer lacks this spatial proximity.[1]

Module 4: Chemical Logic & Safety (Graphviz)

The following diagram illustrates the sensitivity of the cyclopropane ring during purification.

RingStability Stable Trans-3-oxabicyclo[3.1.0] hexane-6-methanamine RingOpen Ring Opening (Formation of Diols/Allylic Alcohols) Stable->RingOpen Acid Catalysis Acid Strong Acid (H+) + Heat (or Lewis Acids) Acid->Stable Avoid contact

Figure 2: Stability profile.[1][2][3] The fused cyclopropane ring is the structural weak point; avoid heating in acidic aqueous media.[1][2][3]

References

  • Preparation of 3-azabicyclo[3.1.0]hexane derivatives. (Relevant structural analog purification via tartrate salts). WO2007075790A1.[1][2][3]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. (Discusses stability and NMR characterization of the [3.1.0] system). Beilstein J. Org.[1][2][3] Chem. 2023.[1][2][3][4][5]

  • Separation of cis and trans isomers. (General principles for separating geometric isomers of cyclic systems). US Patent 2850549A.[1][2][3]

  • ChemicalBook Entry: (3-oxabicyclo[3.1.0]hexan-6-yl)methanamine hydrochloride.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.